molecular formula C6H10N2O B1320240 2-(4-Methyl-1H-pyrazol-1-YL)ethanol CAS No. 1006469-41-5

2-(4-Methyl-1H-pyrazol-1-YL)ethanol

Cat. No.: B1320240
CAS No.: 1006469-41-5
M. Wt: 126.16 g/mol
InChI Key: CDUGJIOIHWUWOH-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-YL)ethanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at position 4 and an ethanol group at position 2. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science .

Biochemical Analysis

Biochemical Properties

2-(4-Methyl-1H-pyrazol-1-YL)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, suggesting potential neuroprotective properties . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular metabolism and gene expression . Additionally, its interaction with cholinesterase enzymes suggests potential effects on neuronal cells and signaling pathways, which could be relevant for studying neurodegenerative diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound has been shown to inhibit cholinesterase enzymes, which play a crucial role in neurotransmission . By inhibiting these enzymes, this compound can modulate neurotransmitter levels and influence neuronal signaling. Additionally, it may affect gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the experimental setup and duration. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of temporal considerations in experimental design.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it may exhibit beneficial effects, such as neuroprotection or modulation of metabolic pathways . At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with oxidative stress and cellular damage in animal models . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to modulate the activity of enzymes involved in oxidative stress responses, thereby influencing cellular metabolism . Additionally, its interaction with cholinesterase enzymes suggests potential effects on neurotransmitter metabolism and signaling pathways . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical and physiological roles.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, it may be transported across cell membranes by specific transporters or bind to proteins that regulate its localization and accumulation. Understanding the transport and distribution mechanisms is important for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can modulate oxidative stress responses and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-pyrazol-1-YL)ethanol typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound. One common method is the reaction of 4-methyl-1H-pyrazole with ethylene oxide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is refluxed for several hours .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-1-YL)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methyl-1H-pyrazol-1-YL)ethanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)ethanol
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4,4’-(Arylmethylene)bis(1H-pyrazol-5-ols)

Uniqueness

2-(4-Methyl-1H-pyrazol-1-YL)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at position 4 and the ethanol group at position 2 allows for specific interactions and reactivity that differ from other pyrazole derivatives .

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6-4-7-8(5-6)2-3-9/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUGJIOIHWUWOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599134
Record name 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006469-41-5
Record name 2-(4-Methyl-1H-pyrazol-1-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methyl-1H-pyrazol-1-yl)ethanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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